6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is a useful research compound. Its molecular formula is C14H19N3O2 and its molecular weight is 261.325. The purity is usually 95%.
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Scientific Research Applications
Dipeptide Synthons
A significant application of similar compounds involves their use as dipeptide synthons. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, highlights the potential for such compounds in peptide synthesis. This particular compound has been successfully utilized in the preparation of nonapeptides, demonstrating its utility in this domain (Suter, Stoykova, Linden, & Heimgartner, 2000).
Synthesis of Heterocyclic Compounds
These compounds play a crucial role in the synthesis of diverse heterocyclic compounds. A study demonstrated the use of 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, a related compound, in the synthesis of various heterocyclic compounds, including dihydrofurans and tetrahydro-4h-chromenes, indicating the broad applicability of these compounds in organic synthesis (Kayukova et al., 1998).
Hydrolysis Applications
Another study focused on the hydrolysis of a similar compound, 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile. The hydrolysis process yielded a mixture of various organic compounds, demonstrating the reactivity and potential applications of these types of compounds in organic and medicinal chemistry (Kayukova et al., 2007).
Development of Novel Amino Acids
These compounds have been utilized in the synthesis of novel amino acids, which are essential in chemistry, biochemistry, and drug design. The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid from related spirocyclic scaffolds underscores their significance in developing new biochemically relevant molecules (Radchenko, Grygorenko, & Komarov, 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine-based compounds, have been reported to exhibit various pharmacological activities .
Mode of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit various pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive minoxidil, antimycobacterial and potent phosphodiesterase inhibitors .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to a wide spectrum of pharmacological activities .
Result of Action
Compounds with similar structures have been reported to exhibit various pharmacological activities, indicating that they may have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
6-(4,6-dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-6-10(2)16-13(15-9)17-7-11(12(18)19)14(8-17)4-3-5-14/h6,11H,3-5,7-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVLJPSWHLPEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C3(C2)CCC3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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